![molecular formula C13H18N2 B13084269 4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)
4-[(2-Ethylbutyl)amino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Ethylbutyl)amino]benzonitrile is an organic compound with the molecular formula C13H18N2. It is characterized by the presence of a benzonitrile group substituted with an amino group attached to a 2-ethylbutyl chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Ethylbutyl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-ethylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions: 4-[(2-Ethylbutyl)amino]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: 4-[(2-Ethylbutyl)amino]benzylamine.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
4-[(2-Ethylbutyl)amino]benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(2-Ethylbutyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
類似化合物との比較
4-Aminobenzonitrile: Similar structure but lacks the 2-ethylbutyl group.
4-(Butylamino)benzonitrile: Similar structure but with a butyl group instead of a 2-ethylbutyl group.
Uniqueness: 4-[(2-Ethylbutyl)amino]benzonitrile is unique due to the presence of the 2-ethylbutyl group, which may confer specific chemical and biological properties not observed in similar compounds. This structural difference can influence the compound’s reactivity, solubility, and interaction with biological targets .
特性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC名 |
4-(2-ethylbutylamino)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-3-11(4-2)10-15-13-7-5-12(9-14)6-8-13/h5-8,11,15H,3-4,10H2,1-2H3 |
InChIキー |
KGZZFTDPDRFRGA-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CNC1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



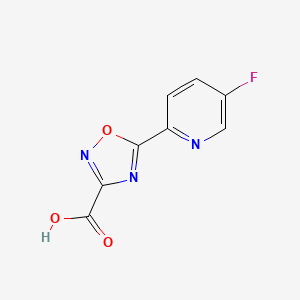

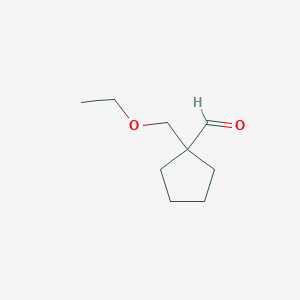



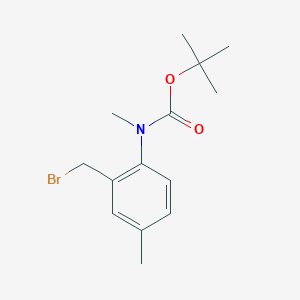
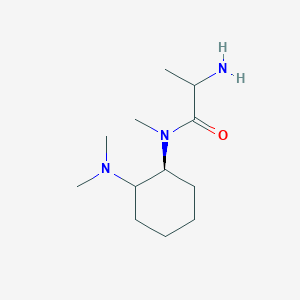
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)
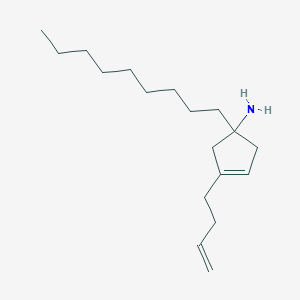

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13084253.png)
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
